Cas no 2593566-95-9 (1-Acetyl-3-fluoroazetidine-3-carboxylic acid)
1-Acetyl-3-fluoroazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-acetyl-3-fluoroazetidine-3-carboxylic acid
- EN300-28270866
- 2593566-95-9
- 1-Acetyl-3-fluoroazetidine-3-carboxylic acid
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- Inchi: 1S/C6H8FNO3/c1-4(9)8-2-6(7,3-8)5(10)11/h2-3H2,1H3,(H,10,11)
- InChI Key: KRVSTFGNXXSJMH-UHFFFAOYSA-N
- SMILES: FC1(C(=O)O)CN(C(C)=O)C1
Computed Properties
- Exact Mass: 161.04882128g/mol
- Monoisotopic Mass: 161.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 57.6Ų
1-Acetyl-3-fluoroazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270866-0.05g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-28270866-0.1g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
| Enamine | EN300-28270866-0.25g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-28270866-0.5g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
| Enamine | EN300-28270866-1.0g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-28270866-2.5g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
| Enamine | EN300-28270866-5.0g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
| Enamine | EN300-28270866-10.0g |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
2593566-95-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 |
1-Acetyl-3-fluoroazetidine-3-carboxylic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-Acetyl-3-fluoroazetidine-3-carboxylic acid
Comprehensive Overview of 1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9)
1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoroazetidine core and carboxylic acid functionality, serves as a versatile building block in drug discovery. Its molecular structure combines the rigidity of the azetidine ring with the metabolic stability imparted by the fluorine atom, making it a valuable scaffold for designing bioactive molecules.
Recent trends in medicinal chemistry highlight the growing demand for fluorinated heterocycles, driven by their enhanced bioavailability and target selectivity. 1-Acetyl-3-fluoroazetidine-3-carboxylic acid aligns with this trend, as evidenced by its applications in developing kinase inhibitors and protease modulators. Researchers frequently search for "fluoroazetidine synthesis" or "azetidine carboxylic acid derivatives," reflecting the compound's relevance in cutting-edge therapeutic development. Its acetyl group further enhances solubility, addressing a common challenge in drug formulation.
The compound's CAS No. 2593566-95-9 is often queried in chemical databases alongside terms like "fluorinated building blocks" and "small molecule therapeutics." This underscores its role in fragment-based drug design (FBDD), where its compact size and polar groups enable efficient protein-ligand interactions. Analytical studies confirm its stability under physiological pH, a critical factor for prodrug development—a hot topic in AI-driven drug discovery forums.
From a synthetic perspective, 1-Acetyl-3-fluoroazetidine-3-carboxylic acid is synthesized via nucleophilic fluorination of azetidine precursors, followed by carboxylation. This process, often searched as "azetidine fluorination methods," benefits from recent advances in flow chemistry and catalytic fluorination. The compound's crystalline form (verified by XRD) ensures reproducibility—a key concern for industrial-scale applications.
Environmental and regulatory considerations position this compound favorably. Unlike some fluorinated analogs, it exhibits low ecotoxicity, aligning with green chemistry principles. Queries like "sustainable fluorochemicals" or "biodegradable heterocycles" increasingly intersect with its research, particularly in agrochemicals where its metabolites show negligible soil persistence.
In summary, 1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9) represents a convergence of structural innovation and practical utility. Its dual functionality as a hydrogen bond donor/acceptor and compatibility with modern C-H activation protocols make it indispensable for next-generation drug candidates. As computational models prioritize three-dimensional molecular complexity, this compound's star-shaped topology ensures enduring relevance in rational drug design.
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